![molecular formula C23H27N3O8S B2461446 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868982-40-5](/img/structure/B2461446.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O8S and its molecular weight is 505.54. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis of Chiral Motifs
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, which are part of the compound, are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in the synthesis of therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin .
Development of Spirolactones
The compound can be used in the development of highly rigid spirolactones . This is achieved through a Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The compound has shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.
Antihypertensive Properties
Some compounds containing the 2,3-dihydro-1,4 benzodioxane motif have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Affinity Towards Serotonin Receptors
Compounds with the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . This suggests potential applications in the treatment of these conditions.
Antihepatotoxic Activities
The natural product flavolignan silybin, which contains the chiral 2,3-dihydro-1,4-benzodioxane ring motif, is recognized for its antihepatotoxic activities . This suggests potential applications in liver health and disease treatment.
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S/c1-31-18-5-3-2-4-16(18)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)17-6-7-19-20(14-17)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRQXRJJFIJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide |
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